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molecular formula C10H18O2 B1593715 1,1'-Bicyclopentyl-1,1'-diol CAS No. 5181-75-9

1,1'-Bicyclopentyl-1,1'-diol

Cat. No. B1593715
M. Wt: 170.25 g/mol
InChI Key: ACAGAKMMNGCNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08278313B2

Procedure details

To a solution of bi(cyclopentane)-1,1′-diol (5.16 g, 29.4 mmol) in CH2Cl2 (80 mL), cooled to −20° C., was added trimethoxymethane (3.22 mL, 29.4 mmol), followed by boron trifluoride etherate (2.98 mL, 23.52 mmol). The cold bath was removed, and the reaction was stirred at ambient temperature for 2 hours. The mixture was then diluted with CH2Cl2 (100 mL), washed with saturated NaHCO3, dried with MgSO4, and concentrated under reduced pressure. The resulting residue was chromatographed on silica gel (100% hexane to 15:85 EtOAc/hexane, eluant) to provide the title compound. 1H NMR (300 MHz, CDCl3) δ 2.40 (t, 2H), 2.00-2.11 (m, 2 H), 1.78-1.87 (m, 2 H), 1.71 (t, 4H), 1.59 (t, 4H), 1.39 (t, 2 H). MS (DCI+) m/z 153 (M+H).
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.22 mL
Type
reactant
Reaction Step Two
Quantity
2.98 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:12])([C:6]2(O)[CH2:10][CH2:9][CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.COC(OC)OC.B(F)(F)F.CCOCC>C(Cl)Cl>[CH2:7]1[C:6]2([CH2:2][CH2:3][CH2:4][CH2:5][C:1]2=[O:12])[CH2:10][CH2:9][CH2:8]1 |f:2.3|

Inputs

Step One
Name
Quantity
5.16 g
Type
reactant
Smiles
C1(CCCC1)(C1(CCCC1)O)O
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.22 mL
Type
reactant
Smiles
COC(OC)OC
Step Three
Name
Quantity
2.98 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cold bath was removed
ADDITION
Type
ADDITION
Details
The mixture was then diluted with CH2Cl2 (100 mL)
WASH
Type
WASH
Details
washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed on silica gel (100% hexane to 15:85 EtOAc/hexane, eluant)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1CCCC12C(CCCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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